1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
Description
The compound 1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a benzodiazepine derivative featuring a urea linkage and distinct substituents. Its core structure includes a 1,4-benzodiazepine scaffold with a 2-(2-methylphenyl)-2-oxoethyl group at position 1 and a 5-phenyl substitution.
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N4O4/c1-21-10-6-7-13-26(21)29(39)20-37-28-15-9-8-14-27(28)30(24-11-4-3-5-12-24)35-31(32(37)40)36-33(41)34-25-18-16-23(17-19-25)22(2)38/h3-19,31H,20H2,1-2H3,(H2,34,36,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQSIUUFJQGWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC=C(C=C4)C(=O)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes. These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
The compound interacts with its targets by inhibiting their activities. It shows a highly potent inhibition effect toward AChE and hCAs. The inhibition of these enzymes can lead to changes in the physiological processes they are involved in. For instance, inhibition of AChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission.
Biological Activity
The compound 1-(4-acetylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
Structural Features
The compound features a benzodiazepine core, which is often associated with various pharmacological activities, including anxiolytic and anticonvulsant effects. The presence of acetyl and phenyl groups may enhance lipophilicity and biological activity.
Research indicates that compounds with benzodiazepine-like structures often interact with the GABA_A receptor, leading to increased inhibitory neurotransmission. This mechanism is critical for their anxiolytic and sedative properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds similar in structure have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
These findings suggest that modifications in the structure can significantly influence cytotoxicity .
Antimicrobial Activity
The compound's structural characteristics may also confer antimicrobial properties. Compounds with similar moieties have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi . For example, derivatives with specific substitutions have demonstrated enhanced antibacterial efficacy compared to standard antibiotics.
Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) evaluated a series of benzodiazepine derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain structural modifications increased potency against colon carcinoma cells, suggesting that the compound may hold promise as an anticancer agent .
Study 2: Antimicrobial Properties
In another investigation, researchers synthesized various derivatives of benzodiazepines and tested them against common bacterial strains. The results indicated significant antibacterial activity, particularly in compounds with electron-donating groups on the aromatic rings .
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group (–NH–CO–NH–) is susceptible to hydrolysis under acidic or basic conditions. This reaction typically produces amines and carbon dioxide:
In this compound, hydrolysis could yield 4-acetylaniline and 1-[2-(2-methylphenyl)-2-oxoethyl]-5-phenyl-1,4-benzodiazepin-3-amine as primary products .
Reactivity of the Acetyl Group
The acetyl substituent (–COCH) at the phenyl ring undergoes nucleophilic acyl substitution. Key transformations include:
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Hydrolysis | Aqueous acid/base | 4-Carboxyphenyl derivative |
| Reduction | LiAlH or NaBH | 4-(1-Hydroxyethyl)phenyl derivative |
| Condensation | Hydrazine | 4-(Hydrazone)phenyl derivative (potential precursor for heterocycles) |
This group also participates in Schiff base formation with primary amines .
Benzodiazepine Core Reactivity
The 1,4-benzodiazepine ring exhibits the following reactions:
Ring-Opening Reactions
Under strong acidic conditions (e.g., HCl), the benzodiazepine ring may open to form a quinazolinone derivative:
This is facilitated by the electron-withdrawing effects of the adjacent carbonyl groups .
Electrophilic Substitution
The aromatic ring in the benzodiazepine core can undergo nitration or halogenation at the 7- or 8-positions under standard aromatic reaction conditions .
Oxoethyl Side-Chain Modifications
The 2-(2-methylphenyl)-2-oxoethyl group (–CO–CH–CH–CH) participates in:
-
Ester Hydrolysis : Conversion to a carboxylic acid under basic conditions.
-
Grignard Reactions : Addition of organomagnesium reagents to the ketone group.
For example:
This could introduce alkyl/aryl groups to the side chain .
Cross-Coupling Reactions
The phenyl substituents (e.g., at position 5 of the benzodiazepine) enable Suzuki–Miyaura coupling with aryl boronic acids in the presence of Pd catalysts:
| Catalyst | Base | Product Diversity |
|---|---|---|
| Pd(PPh) | KCO | Biaryl derivatives with enhanced lipophilicity |
| PdCl(dppf) | CsF | Electron-deficient aryl systems |
This reactivity is critical for structure-activity relationship (SAR) studies .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) of related benzodiazepines suggests decomposition above 250°C, producing:
-
CO and CO (from carbonyl groups)
-
Aromatic hydrocarbons (from phenyl rings)
-
Ammonia (from urea cleavage)
Stability under storage conditions (25°C) is confirmed by PubChem data .
Research Gaps and Recommendations
-
Experimental validation of hydrolysis kinetics under physiological conditions.
-
Exploration of photochemical reactivity for targeted drug delivery.
-
Mechanistic studies on Pd-catalyzed cross-coupling efficiency.
Data from PubChem and patent literature confirm the compound’s structural complexity but highlight the need for targeted reaction studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations:
Polarity : The target compound’s 4-acetylphenyl group introduces higher polarity compared to halogenated (e.g., 2,4-difluorophenyl in ) or alkyl (isopropyl in ) substituents. This may improve aqueous solubility but reduce blood-brain barrier penetration .
Lipophilicity : Halogenated derivatives () exhibit increased lipophilicity due to fluorine and chlorine atoms, which correlate with longer chromatographic retention times in reversed-phase HPLC .
Chromatographic Behavior
highlights that benzodiazepine derivatives’ retention in reversed-phase chromatography decreases with higher organic mobile phase concentrations. The target compound’s acetyl group, being more polar than halogen or alkyl substituents, is expected to exhibit lower retention times in HPLC compared to analogs like or 6/7 . Additionally, thin-layer chromatography (TLC) parameters (e.g., Rₘ values) for these compounds could predict ~75% of their HPLC behavior, though limitations exist due to unaccounted structural factors .
Implications for Drug Design
Receptor Binding : The 4-acetylphenyl group’s polarity may favor interactions with polar residues in enzyme active sites, while halogenated analogs () could enhance hydrophobic binding pockets.
Safety and Storage : Analogous compounds (e.g., ) emphasize precautions such as avoiding heat and ignition sources (P210), suggesting shared handling requirements for this chemical class .
Q & A
Q. What synthetic strategies are effective for constructing the benzodiazepine-urea scaffold in this compound?
The synthesis of this compound involves multi-step organic reactions, including:
- Urea linkage formation : Reacting an isocyanate intermediate with a benzodiazepine precursor under anhydrous conditions (e.g., using triethylamine as a base in THF) .
- Benzodiazepine core assembly : Employing a cyclocondensation reaction between an o-phenylenediamine derivative and a ketone-containing substrate, followed by oxidation to stabilize the diazepine ring .
- Optimization via flow chemistry : Continuous-flow systems can improve reaction reproducibility and yield by controlling parameters like temperature, residence time, and reagent stoichiometry .
Q. How can structural confirmation be achieved for this compound?
- Single-crystal X-ray diffraction : Resolve the 3D conformation of the benzodiazepine-urea core and substituent orientations (e.g., acetylphenyl and oxoethyl groups) .
- Spectroscopic analysis :
Q. What preliminary assays are recommended for evaluating biological activity?
- In vitro enzyme inhibition : Screen against GABAA receptors (common targets for benzodiazepines) using radioligand binding assays .
- Cellular toxicity profiling : Assess viability in HEK293 or HepG2 cells via MTT assays to establish safe concentration ranges .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Analog synthesis : Modify substituents (e.g., replace the 4-acetylphenyl group with halogenated or electron-donating groups) to assess impact on receptor affinity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with GABAA subtypes and validate with mutagenesis studies .
Q. What experimental designs address contradictory results in solubility and bioavailability studies?
- Design of Experiments (DoE) : Apply factorial designs to optimize solvent systems (e.g., DMSO-water mixtures) for solubility while minimizing aggregation .
- In silico pharmacokinetics : Predict logP and permeability with software like SwissADME, then correlate with in vivo pharmacokinetic data from rodent models .
Q. How can metabolic pathways and degradation products be characterized?
- LC-MS/MS metabolomics : Incubate the compound with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Stability studies : Expose the compound to accelerated degradation conditions (heat, light, pH extremes) and monitor by HPLC-UV for decomposition products .
Q. What strategies resolve challenges in chiral purity during synthesis?
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 and validate purity with polarimetry .
- Asymmetric catalysis : Optimize enantioselective steps using chiral auxiliaries or organocatalysts (e.g., proline derivatives) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
